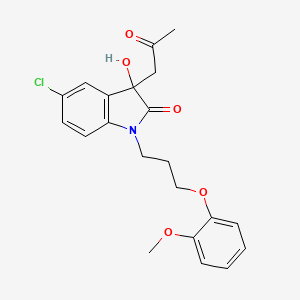

5-Chloro-3-hydroxy-1-(3-(2-methoxyphenoxy)propyl)-3-(2-oxopropyl)indolin-2-one

Description

5-Chloro-3-hydroxy-1-(3-(2-methoxyphenoxy)propyl)-3-(2-oxopropyl)indolin-2-one is a synthetic indolinone derivative characterized by a chloro substituent at position 5, a hydroxyl group at position 3, and a 3-(2-methoxyphenoxy)propyl side chain at position 1.

Properties

IUPAC Name |

5-chloro-3-hydroxy-1-[3-(2-methoxyphenoxy)propyl]-3-(2-oxopropyl)indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClNO5/c1-14(24)13-21(26)16-12-15(22)8-9-17(16)23(20(21)25)10-5-11-28-19-7-4-3-6-18(19)27-2/h3-4,6-9,12,26H,5,10-11,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSZSNTZFCRXCBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1(C2=C(C=CC(=C2)Cl)N(C1=O)CCCOC3=CC=CC=C3OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-hydroxy-1-(3-(2-methoxyphenoxy)propyl)-3-(2-oxopropyl)indolin-2-one typically involves multi-step organic reactions. A common approach might include:

Formation of the Indolinone Core: This can be achieved through cyclization reactions involving appropriate precursors.

Functional Group Modifications: Introduction of the chloro, hydroxy, and oxopropyl groups through substitution reactions.

Attachment of the Methoxyphenoxypropyl Group: This step might involve etherification reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions might target the oxopropyl group, converting it to alcohols.

Substitution: The chloro group can be a site for nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. Its functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, indolinone derivatives are often studied for their potential as enzyme inhibitors, particularly kinases. This makes them of interest in cancer research and other diseases where kinase activity is dysregulated.

Medicine

In medicine, compounds like 5-Chloro-3-hydroxy-1-(3-(2-methoxyphenoxy)propyl)-3-(2-oxopropyl)indolin-2-one could be investigated for their therapeutic potential, including anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

Industrially, such compounds might be used in the development of pharmaceuticals, agrochemicals, or as specialty chemicals in various applications.

Mechanism of Action

The mechanism of action for compounds like 5-Chloro-3-hydroxy-1-(3-(2-methoxyphenoxy)propyl)-3-(2-oxopropyl)indolin-2-one typically involves interaction with specific molecular targets, such as enzymes or receptors. For example, if it acts as a kinase inhibitor, it would bind to the active site of the kinase, preventing its activity and thereby modulating cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with several classes of molecules, particularly indole derivatives and polyaromatic systems with methoxyphenoxypropyl substituents. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Key Research Findings and Implications

A. Structural Analogues in Cardiovascular Research

Indole derivatives with methoxyphenoxypropyl and amino-propanol groups (e.g., compounds in –4) exhibit significant α₁/α₂- and β₁-adrenoceptor binding, antiarrhythmic, and hypotensive activities. The presence of a methoxyphenoxypropyl side chain enhances lipophilicity and membrane penetration, while the amino-propanol moiety facilitates hydrogen bonding to adrenergic receptors. In contrast, the target compound lacks the amino-propanol group but includes a 2-oxopropyl group, which may alter receptor affinity or metabolic stability .

B. Anticancer Derivatives with Similar Substituents

Curcumin derivatives () with methoxyphenoxypropyl carbamate groups demonstrate anticancer activity via photosensitization. The tert-butyl carbamate group in these compounds improves solubility, whereas the 3-(2-methoxyphenoxy)propyl chain may enhance tumor targeting. The target compound’s chloro-indolinone core could similarly interact with DNA or redox pathways, though this remains speculative without explicit data .

Biological Activity

5-Chloro-3-hydroxy-1-(3-(2-methoxyphenoxy)propyl)-3-(2-oxopropyl)indolin-2-one, with the CAS number 881079-74-9, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

The molecular formula of the compound is , with a molecular weight of 403.9 g/mol. The structure includes an indolinone core that is modified with various functional groups, which are believed to contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 881079-74-9 |

| Molecular Formula | C21H22ClNO5 |

| Molecular Weight | 403.9 g/mol |

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit cancer cell proliferation in various in vitro models. Specifically, it demonstrated cytotoxic effects against leukemia cells, with an ID50 value indicating effective inhibition of cell growth at low concentrations .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. In experimental models, it was shown to reduce inflammation significantly compared to control groups. For instance, in xylene-induced ear swelling and carrageenan-induced paw edema models, the compound exhibited comparable efficacy to established anti-inflammatory drugs like diclofenac sodium .

The proposed mechanism of action for the biological activity of this compound involves modulation of inflammatory pathways and apoptosis induction in cancer cells. It is suggested that the hydroxyl and methoxy groups play crucial roles in enhancing the interaction with biological targets, leading to increased therapeutic efficacy .

Study 1: Anticancer Efficacy

In a controlled study involving leukemia L-1210 cells, this compound was tested for its cytotoxic effects. The results indicated a significant reduction in cell viability at concentrations as low as M, showcasing its potential as a chemotherapeutic agent .

Study 2: Anti-inflammatory Effects

Another study evaluated the compound's anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The results showed that treatment with the compound resulted in a statistically significant reduction in paw swelling compared to untreated controls, suggesting its potential use as an anti-inflammatory medication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.